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Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to Heliamine Hydrochloride (CAS 2328-12-3)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Context Heliamine hydrochloride, registered under CAS number 2328-12-3, is the hydrochloride salt of the naturally occu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Heliamine hydrochloride, registered under CAS number 2328-12-3, is the hydrochloride salt of the naturally occurring tetrahydroisoquinoline alkaloid, Heliamine (also known as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline).[1][2] Originally isolated from cacti such as the Mexican cereoid, Backebergia militaris, this compound serves as a crucial chiral building block and a synthetic precursor for more complex molecular architectures.[3] Its rigid, yet functionalized, core structure makes it a molecule of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents.[] Tetrahydroisoquinoline derivatives, as a class, are known to possess a wide array of pharmacological activities, including potential antiarrhythmic and antitumor properties.[][5][6]

This guide provides an in-depth overview of the core chemical and physical properties of Heliamine hydrochloride, offering the technical data and practical insights necessary for its effective use in a research and development setting.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound dictates its behavior in any experimental system. Heliamine hydrochloride is the acid salt of the parent compound Heliamine, a structural modification that significantly enhances its aqueous solubility and stability, making it more amenable for use in biological assays and as a synthetic reagent. The protonation of the secondary amine in the tetrahydroisoquinoline ring by hydrochloric acid is the key to this improved profile.

The core physicochemical properties are summarized below for rapid reference.

PropertyValueSource(s)
Chemical Name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride[3]
Synonym(s) Heliamine hydrochloride[1][3]
CAS Number 2328-12-3[3]
Molecular Formula C₁₁H₁₆ClNO₂[1][3]
Molecular Weight 229.70 g/mol [1]
Appearance White to light beige/orange crystalline powder or shiny flakes[3][7]
Melting Point 260-265 °C (lit.), 248 °C (decomposes)[3]
Purity Typically >97-98% (by HPLC)
Solubility Soluble in 1N NaOH in methanol (25 mg/mL)[3]

Insight for the Bench Scientist: The reported melting point varies, with some sources indicating decomposition around 248 °C. This suggests that thermal analysis (e.g., DSC) should be performed with care, as the compound may degrade before reaching a true melting point. The hydrochloride salt form is critical; attempts to use the free base (CAS 1745-07-9) will encounter significantly lower solubility in aqueous buffers, complicating the preparation of stock solutions for biological screening.[8]

Structural Representation and Synthesis Overview

A clear understanding of a molecule's structure is paramount for predicting its reactivity and interactions.

Caption: 2D structure of Heliamine hydrochloride (CAS 2328-12-3).

Synthetic Pathway Insight

Heliamine hydrochloride is commonly synthesized via a Pictet-Spengler reaction. This classic method involves the condensation of 3,4-dimethoxyphenethylamine with an aldehyde, typically formaldehyde (often supplied as paraformaldehyde), in an acidic medium.[3] The reaction proceeds through an initial Schiff base formation, followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring, leading to the formation of the tetrahydroisoquinoline core. The use of ethanol as a solvent is common, and the hydrochloride salt often crystallizes directly from the reaction mixture upon cooling.[3]

Caption: Simplified workflow for the synthesis of Heliamine hydrochloride.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are crucial for ensuring user safety and maintaining compound integrity.

  • Stability and Storage: Heliamine hydrochloride should be stored in a tightly sealed container in a dry, dark place at room temperature.[3] It is a stable solid under these conditions. Long-term storage in a cool environment (<15°C) is also recommended.[7]

  • Safety Profile: The compound is classified as an irritant.[3] It can cause skin, eye, and respiratory system irritation.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[9]

  • Toxicity: The acute toxicity (LD50) in mice via intraperitoneal injection is reported as 272 mg/kg.[3]

Experimental Protocols: Preparation of a Standard Stock Solution

The ability to create accurate and stable stock solutions is the foundation of reproducible in vitro and in vivo experimentation. The choice of solvent is dictated by the compound's solubility and its compatibility with the downstream application.

Objective: To prepare a 10 mM stock solution of Heliamine hydrochloride in Dimethyl Sulfoxide (DMSO) for use in cell-based assays.

Rationale: DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for biological screening due to its high solvating power and miscibility with aqueous media. The hydrochloride salt form ensures the compound is readily protonated and solubilized.

Materials:

  • Heliamine hydrochloride (CAS 2328-12-3)

  • Anhydrous DMSO, biotechnology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Volumetric pipettes

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of Heliamine hydrochloride needed. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) x (0.001 L) x (229.70 g/mol ) = 0.002297 g = 2.297 mg

  • Weighing: Accurately weigh out approximately 2.3 mg of Heliamine hydrochloride powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial. Record the exact mass.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial. For example, if exactly 2.30 mg was weighed, add 1.00 mL of DMSO.

    • Scientist's Note: It is often more practical to weigh a slightly larger, more accurate mass (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the target concentration.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed. Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time. Ensure vials are tightly capped to prevent absorption of atmospheric water by the DMSO.

Conclusion

Heliamine hydrochloride (CAS 2328-12-3) is a foundational building block in synthetic and medicinal chemistry. Its identity as a stable, water-soluble hydrochloride salt of a naturally occurring alkaloid makes it a versatile tool for researchers. A thorough understanding of its physicochemical properties, safe handling procedures, and proper solubilization techniques, as detailed in this guide, is essential for its successful application in the laboratory and in the broader context of drug development.

References

  • PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. CID 15623. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. CID 6456035. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Heliamine. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Heliamine hydrochloride. CID 16855. Retrieved February 5, 2026, from [Link]

  • TCI America. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Retrieved February 5, 2026, from [Link]

  • PMC. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a pivotal heterocyclic compound in medicinal chemistry and drug development. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a pivotal heterocyclic compound in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's structural characteristics, synthetic pathways, analytical methodologies, and its significant role as a scaffold for novel therapeutics.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products, particularly isoquinoline alkaloids, and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include antitumor, antiviral, anti-inflammatory, and central nervous system effects.[2] 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as heliamine, is a key derivative of this class.[1] Its structural features, particularly the methoxy groups on the aromatic ring, make it an attractive starting material for the synthesis of more complex molecules with therapeutic potential.[1] This guide will explore the fundamental aspects of its hydrochloride salt, a common form for handling and formulation.

Structural Elucidation and Physicochemical Properties

The chemical structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by a tetrahydroisoquinoline core with two methoxy groups at the 6th and 7th positions of the aromatic ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

  • IUPAC Name: 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₂

  • Molecular Weight: 229.70 g/mol

  • CAS Number: 2328-12-3

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Physical Form Solid, crystalline powder
Melting Point 260-265 °C (lit.)
Solubility Soluble in 1N NaOH in methanol (25 mg/mL)
Appearance White to off-white solid

Synthesis of the Tetrahydroisoquinoline Core: Key Methodologies

The synthesis of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent methods are the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3]

Reaction Mechanism: The reaction proceeds through the formation of a Schiff base or an iminium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[3]

Pictet_Spengler cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Start β-arylethylamine + Aldehyde/Ketone Imine Schiff Base (Imine) Start->Imine Condensation (-H₂O) Iminium Iminium Ion Imine->Iminium Acid Catalyst (H⁺) Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization Intermediate Spirocyclic Intermediate Cyclization->Intermediate Product Tetrahydroisoquinoline Intermediate->Product Deprotonation (-H⁺)

Caption: Generalized workflow of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis via Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline from 3,4-dimethoxyphenethylamine and formaldehyde.

  • Reaction Setup: To a solution of 3,4-dimethoxyphenethylamine (1 equivalent) in a suitable solvent (e.g., toluene or a biphasic system with water), add an aqueous solution of formaldehyde (1.1 equivalents).

  • Acid Catalysis: Add a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid, to the reaction mixture.

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

The Bischler-Napieralski Reaction followed by Reduction

The Bischler-Napieralski reaction is another classical method for synthesizing isoquinoline derivatives. It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline.[4] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.

Reaction Mechanism: The reaction is believed to proceed through the formation of an intermediate nitrilium ion, which then undergoes electrophilic attack on the aromatic ring to effect cyclization.

Bischler_Napieralski cluster_0 Step 1: Dihydroisoquinoline Formation cluster_1 Step 2: Reduction Amide N-acyl-β-phenylethylamine Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Cyclization Reduction Reducing Agent (e.g., NaBH₄) Dihydroisoquinoline->Reduction Product 1,2,3,4-Tetrahydroisoquinoline Reduction->Product

Caption: Two-step synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis via Bischler-Napieralski Reaction and Reduction

This protocol outlines a general procedure starting from N-formyl-3,4-dimethoxyphenethylamine.

  • Amide Formation: React 3,4-dimethoxyphenethylamine with a formylating agent (e.g., ethyl formate) to obtain N-formyl-3,4-dimethoxyphenethylamine.

  • Cyclization: Dissolve the N-formyl-3,4-dimethoxyphenethylamine in an anhydrous solvent (e.g., acetonitrile or toluene). Add a dehydrating agent such as phosphorus oxychloride (POCl₃) dropwise at a controlled temperature. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up of Dihydroisoquinoline: Carefully quench the reaction mixture with ice-water and basify with a strong base (e.g., NaOH) to precipitate the 6,7-dimethoxy-3,4-dihydroisoquinoline. Extract the product with an organic solvent.

  • Reduction: Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., methanol or ethanol). Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at a low temperature (e.g., 0-5 °C).

  • Final Work-up and Purification: After the reduction is complete, quench the reaction, remove the solvent, and perform an aqueous work-up. Extract the product, dry the organic layer, and purify as described for the Pictet-Spengler reaction.

  • Salt Formation: Form the hydrochloride salt as previously described. A one-pot method has also been described where the reaction proceeds from 3,4-dimethoxyphenethylamine to the dihydroisoquinoline hydrochloride with a yield of over 75% and purity of 99.0%.[5]

Mechanism of Action and Biological Activities

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline itself has been investigated for various biological activities. However, its primary significance in modern drug discovery lies in its use as a versatile scaffold for the synthesis of more complex and potent molecules.

Sigma-2 (σ₂) Receptor Ligands

A significant area of research is the development of derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as selective ligands for the sigma-2 (σ₂) receptor.[6] The σ₂ receptor is overexpressed in many types of cancer cells, making it an attractive target for both cancer diagnostics and therapeutics.[7]

Derivatives, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, have shown high affinity and selectivity for the σ₂ receptor.[6] The binding of these ligands to the σ₂ receptor can induce apoptosis (programmed cell death) in cancer cells.[6] While the precise downstream signaling cascade is still under investigation, it is known that σ₂ receptor activation can lead to the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase pathways, ultimately leading to cell death.

Sigma2_Pathway cluster_0 Ligand-Receptor Interaction cluster_1 Cellular Effects cluster_2 Cellular Outcome Ligand 6,7-Dimethoxy-THIQ Derivative Receptor Sigma-2 (σ₂) Receptor Ligand->Receptor Binds to ROS Increased Reactive Oxygen Species (ROS) Receptor->ROS Mitochondria Mitochondrial Dysfunction Receptor->Mitochondria Caspases Caspase Activation ROS->Caspases Mitochondria->Caspases Apoptosis Apoptosis (Cancer Cell Death) Caspases->Apoptosis

Caption: Hypothetical signaling pathway for σ₂ receptor-mediated apoptosis.

HIV-1 Reverse Transcriptase Inhibitors

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has also been utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1] Molecular docking studies have shown that the 6,7-dimethoxy THIQ moiety can establish hydrophobic interactions with key amino acid residues in the binding pocket of the reverse transcriptase enzyme, such as Tyr-188, Tyr-181, and Trp-229.[1] Additionally, substituents on the nitrogen atom of the THIQ ring can form hydrogen bonds with other critical residues like Lys-101, contributing to the inhibitory activity.[1]

Analytical and Characterization Workflows

The unambiguous identification and characterization of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride are crucial for research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical_Workflow Sample Sample of 6,7-Dimethoxy-THIQ HCl GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR Purity Purity and Impurity Profile GCMS->Purity Structure Structural Confirmation NMR->Structure FunctionalGroups Functional Group Identification FTIR->FunctionalGroups

Caption: Integrated analytical workflow for compound characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, derivatization may be employed to improve its chromatographic properties.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane). For derivatization, the sample can be treated with an agent like trifluoroacetic anhydride.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a reference standard for positive identification. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field instrument.

    • Expected Chemical Shifts (δ, ppm):

      • Two singlets for the two methoxy groups around 3.8 ppm.

      • Two triplets for the methylene protons at positions 3 and 4 of the isoquinoline ring, typically between 2.7 and 3.2 ppm.[8]

      • A singlet or broadened signal for the methylene protons at position 1.

      • Singlets for the aromatic protons.

      • A broad singlet for the N-H proton (which may be exchangeable with D₂O).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum with proton decoupling.

    • Expected Chemical Shifts (δ, ppm):

      • Signals for the two methoxy carbons around 56 ppm.[8]

      • Signals for the methylene carbons of the heterocyclic ring between 28 and 48 ppm.[8]

      • Signals for the aromatic carbons, including the quaternary carbons, in the range of 110-150 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation of Characteristic Peaks (cm⁻¹):

    • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ (for the free base). In the hydrochloride salt, this will be shifted and broadened due to the N⁺-H bond.

    • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

    • C-O stretch (aryl ether): Strong bands around 1260 and 1030 cm⁻¹.

    • C-N stretch: In the region of 1250-1020 cm⁻¹.

Conclusion and Future Perspectives

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest due to its role as a versatile building block in the synthesis of biologically active molecules. Its established synthetic routes, such as the Pictet-Spengler and Bischler-Napieralski reactions, provide reliable access to this important scaffold. The demonstrated utility of its derivatives as high-affinity ligands for the sigma-2 receptor and as potential HIV-1 reverse transcriptase inhibitors underscores its importance in drug discovery programs targeting cancer and viral infections.

Future research will likely focus on the development of novel, more efficient, and stereoselective synthetic methods for this and related tetrahydroisoquinolines. Furthermore, the exploration of new biological targets and the optimization of the pharmacokinetic and pharmacodynamic properties of its derivatives will continue to be a vibrant area of investigation, with the potential to yield new therapeutic agents for a range of human diseases.

References

  • Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

  • Google Patents. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • LookChem. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

  • Google Patents. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • Chander, S., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021, 11(22), 13246-13275.
  • Szymańska, E., et al. Diastereoselective Synthesis of (–)
  • Abate, C., et al. Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 2020, 11, 884.
  • Shulgin, A. T., & Shulgin, A. Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites.
  • Mach, R. H., et al. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry, 2011, 54(19), 6371-6385.
  • PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]

  • Xu, J., et al. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Current Medicinal Chemistry, 2015, 22(13), 1594-1606.
  • Dostert, P., et al. Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography.

Sources

Foundational

Heliamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of Heliamine hydrochloride (HCl), a tetrahydroisoquinoline alkaloid, designed for researchers, medicinal chemists, and pharmacologists engaged in drug discovery and development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Heliamine hydrochloride (HCl), a tetrahydroisoquinoline alkaloid, designed for researchers, medicinal chemists, and pharmacologists engaged in drug discovery and development. We will delve into its fundamental chemical properties, plausible synthetic routes, and known pharmacological activities, offering a holistic view grounded in scientific literature.

Introduction to Heliamine

Heliamine, systematically known as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a naturally occurring alkaloid found in various plant species, including cacti like Pachycereus pringlei.[1] As a plant metabolite, it belongs to the family of isoquinoline alkaloids, a class of compounds renowned for their diverse and potent biological activities.[2] The hydrochloride salt form, Heliamine HCl, enhances the compound's stability and solubility, making it more amenable for research and potential pharmaceutical applications.[3] This guide will focus on the technical aspects of Heliamine HCl, providing a foundational resource for its scientific investigation.

Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is paramount for any drug development program. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource(s)
Chemical Name 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride[3]
Molecular Formula C₁₁H₁₆ClNO₂[3]
C₁₁H₁₅NO₂ · HCl
Molecular Weight 229.70 g/mol [3][4]
Parent Compound Heliamine (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline)[2][4]
Parent MW 193.24 g/mol [2]
CAS Number 2328-12-3[1]
Appearance Pale Beige to Pale Brown Solid[5]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)[5]
Melting Point 260-265 °C

Synthesis of Heliamine Hydrochloride

While specific, detailed industrial synthesis protocols for Heliamine HCl are not widely published, a plausible and efficient laboratory-scale synthesis can be designed based on established methodologies for similar isoquinoline alkaloids, such as the Pictet-Spengler reaction. The following protocol is a representative example, grounded in the principles of organic synthesis.

Pictet-Spengler Reaction Workflow

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.

pictet_spengler Reactants Dopamine HCl + Formaldehyde Intermediate Mannich Reaction: Formation of Schiff Base Reactants->Intermediate Step 1 Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Intermediate->Cyclization Step 2 Product Tetrahydroisoquinoline Core Cyclization->Product Step 3 Methylation O-Methylation Product->Methylation Step 4 Final_Product Heliamine Methylation->Final_Product Step 5 Salt_Formation HCl Treatment Final_Product->Salt_Formation Step 6 Final_HCl Heliamine HCl Salt_Formation->Final_HCl Step 7

Caption: A logical workflow for the synthesis of Heliamine HCl.

Detailed Experimental Protocol

Objective: To synthesize Heliamine HCl from 3,4-dimethoxyphenethylamine.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated and 1M)

  • Sodium hydroxide (pellets)

  • Dimethyl sulfate

  • Anhydrous potassium carbonate

  • Acetone

  • Dichloromethane (DCM)

  • Methanol

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of 3,4-dimethoxyphenethylamine in 100 mL of water.

  • Pictet-Spengler Cyclization: To the stirred solution, add 5 mL of 37% aqueous formaldehyde. Adjust the pH to approximately 4-5 with 1M HCl. Heat the reaction mixture to reflux for 4 hours. The acidic condition facilitates the intramolecular cyclization.

  • Work-up and Extraction: After cooling to room temperature, basify the reaction mixture with a saturated sodium hydroxide solution until the pH is >10. Extract the aqueous layer three times with 100 mL portions of dichloromethane. The basic conditions deprotonate the amine, making it soluble in the organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Heliamine base.

  • Salt Formation (Heliamine HCl): Dissolve the crude Heliamine base in a minimal amount of methanol. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic. The Heliamine HCl will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold acetone to remove any remaining impurities. Recrystallize the solid from a suitable solvent system (e.g., methanol/ether) to obtain pure Heliamine HCl.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Mechanism of Action and Pharmacological Activities

Heliamine and its analogs, such as Higenamine, have been investigated for a range of pharmacological effects. The primary mechanism of action for many of these compounds appears to be related to their interaction with adrenergic receptors.

Higenamine, a structurally similar compound, has been identified as a β2-adrenoceptor agonist.[6] This activity is responsible for its observed effects on smooth muscle relaxation, such as in the trachea, making it a potential candidate for treating conditions like asthma.[7][8] Furthermore, these compounds exhibit cardiovascular effects, including positive inotropic (increased contractility) and chronotropic (increased heart rate) actions, which are characteristic of β-adrenergic stimulation.[9]

Recent research has also shed light on other signaling pathways that may be modulated by Heliamine and related alkaloids. These include:

  • Anti-inflammatory and Antioxidant Effects: Studies have shown that these compounds can exert anti-inflammatory and antioxidant effects through the modulation of pathways such as the PI3K/AKT/NRF2/HO-1 and AKT/GSK3β signaling pathways.[7] This suggests a potential therapeutic role in diseases with an inflammatory or oxidative stress component.

  • Calcium Channel Modulation: Some tetrahydroisoquinoline derivatives act as calcium channel blockers, which could contribute to their cardiovascular and antiarrhythmic properties.[10]

Signaling Pathway Diagram

moa cluster_receptor Adrenergic Receptor Signaling cluster_antioxidant Antioxidant Pathway Heliamine Heliamine Beta2AR β2-Adrenergic Receptor Heliamine->Beta2AR PI3K PI3K Heliamine->PI3K Modulates AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Leads to AKT AKT PI3K->AKT NRF2 NRF2 AKT->NRF2 HO1 HO-1 NRF2->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse

Caption: Putative signaling pathways of Heliamine.

Therapeutic Potential and Future Directions

The diverse pharmacological profile of Heliamine and its derivatives suggests a broad range of potential therapeutic applications. These include:

  • Cardiovascular Diseases: Due to their effects on heart rate, contractility, and potential antiarrhythmic properties.[9][10]

  • Respiratory Conditions: Their bronchodilatory effects make them interesting candidates for asthma and other obstructive airway diseases.[8]

  • Inflammatory Disorders: The anti-inflammatory and antioxidant properties could be leveraged in a variety of chronic inflammatory conditions.[7][11]

  • Neurodegenerative Diseases: The modulation of pathways like AKT/GSK3β suggests a potential role in diseases such as Alzheimer's, though this requires further investigation.[7]

As a Senior Application Scientist, it is my assessment that while the preclinical data is promising, further research is necessary to fully elucidate the mechanisms of action, establish a comprehensive safety profile, and optimize the pharmacokinetic properties of Heliamine HCl for clinical development.

References

  • PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][3]

  • PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Heliamine. Retrieved from [Link][1]

  • PubChem. (n.d.). Heliamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Ma, L., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Pharmaceuticals, 15(12), 1479. Retrieved from [Link][10]

  • Feng, S., et al. (2017). Applications of Higenamine in Pharmacology and Medicine. Journal of Ethnopharmacology, 196, 238-249. Retrieved from [Link][9]

  • Chen, R., et al. (2022). Pharmacological effects of higenamine based on signalling pathways and mechanism of action. Pharmaceutical Biology, 60(1), 1845-1854. Retrieved from [Link][7]

  • Zhang, Y., et al. (2024). A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications. Current Issues in Molecular Biology, 46(3), 2485-2498. Retrieved from [Link][8][11]

Sources

Exploratory

Technical Whitepaper: Comparative Analysis of Tetrahydroisoquinoline Alkaloids

Heliamine vs. Salsolinol: Structural Divergence and Pharmacological Implications Executive Summary This technical guide provides a rigorous comparative analysis of Heliamine and Salsolinol , two alkaloids sharing the tet...

Author: BenchChem Technical Support Team. Date: February 2026

Heliamine vs. Salsolinol: Structural Divergence and Pharmacological Implications

Executive Summary

This technical guide provides a rigorous comparative analysis of Heliamine and Salsolinol , two alkaloids sharing the tetrahydroisoquinoline (TIQ) core but diverging significantly in biosynthesis, chemical stability, and pharmacological impact. While Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous mammalian neurotoxin implicated in Parkinsonian pathology via oxidative stress, Heliamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is a phytochemical alkaloid found in Carnegiea gigantea (Saguaro) with a stable dimethoxy ether structure that precludes the redox cycling typical of salsolinol. This guide details their chemical differentiation, extraction protocols, and therapeutic relevance for researchers in neuropharmacology and drug discovery.

Part 1: Structural Chemistry & Physicochemical Properties

The fundamental difference between these two alkaloids lies in two specific regions of the isoquinoline scaffold: the C1 position and the C6/C7 substituents . These structural variances dictate their blood-brain barrier (BBB) permeability and redox potential.

1.1 Comparative Chemical Data
FeatureSalsolinolHeliamine
IUPAC Name 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Formula C₁₀H₁₃NO₂C₁₁H₁₅NO₂
Molecular Weight 179.22 g/mol 193.24 g/mol
C1 Substituent Methyl group (-CH₃)Hydrogen (-H)
C6/C7 Substituents Hydroxyl groups (-OH) [Catechol]Methoxy groups (-OCH₃)
LogP (Predicted) ~0.8 (Hydrophilic)~1.6 (Lipophilic)
Redox Stability Unstable: Prone to auto-oxidation (Quinone formation)Stable: Ether linkage prevents rapid oxidation
Primary Source Mammalian brain (Dopamine metabolite)Cactaceae (Carnegiea gigantea, Backebergia militaris)
1.2 Structural Taxonomy Diagram

The following diagram illustrates the structural relationship between the core TIQ scaffold and its derivatives. Note the divergence based on C1-methylation and O-methylation.

TIQ_Structure TIQ_Core Tetrahydroisoquinoline (TIQ) Core Scaffold Dopamine Dopamine (Precursor) Salsolinol Salsolinol (1-Me, 6,7-OH) Neurotoxic Catechol Dopamine->Salsolinol + Acetaldehyde (Pictet-Spengler) Heliamine Heliamine (1-H, 6,7-OMe) Stable Dimethoxy Ether Dopamine->Heliamine + Formaldehyde equiv. + O-Methylation Salsolidine Salsolidine (1-Me, 6,7-OMe) Hybrid Structure Salsolinol->Salsolidine O-Methylation (COMT) Heliamine->Salsolidine C1-Methylation (Rare/Synthetic)

Figure 1: Structural taxonomy of TIQ alkaloids. Salsolinol retains the catechol moiety essential for toxicity, while Heliamine is O-methylated and lacks the C1-methyl group.

Part 2: Biosynthetic Origins & Synthetic Pathways

Understanding the origin of these compounds is critical for distinguishing endogenous pathology from exogenous intake.

2.1 Salsolinol: The Mammalian Neurotoxin

Salsolinol is formed via the Pictet-Spengler condensation of dopamine with acetaldehyde.

  • Enzymatic Route: Catalyzed by Salsolinol Synthase in the brain.

  • Non-Enzymatic Route: Occurs spontaneously in the presence of high acetaldehyde levels (e.g., alcohol consumption).

  • Mechanism: The nucleophilic attack of the dopamine aromatic ring on the electrophilic carbonyl carbon of acetaldehyde creates the C1-methyltetrahydroisoquinoline ring.

2.2 Heliamine: The Plant Alkaloid

Heliamine biosynthesis in cacti differs in carbon source and enzymatic processing.

  • Precursor: Tyrosine

    
     Tyramine 
    
    
    
    Dopamine.[1]
  • Cyclization: Condensation with a one-carbon donor (likely formaldehyde equivalent or glyoxylic acid) forms the TIQ core without the C1-methyl group (Nor-salsolinol).

  • Methylation: Subsequent action by O-methyltransferases (OMT) at positions 6 and 7 yields Heliamine (6,7-dimethoxy-TIQ).

Part 3: Neuropharmacology & Toxicology[2]

This section defines the "Why" behind the investigation of these molecules. The presence of the catechol group in salsolinol vs. the dimethoxy group in heliamine creates diametrically opposed pharmacological profiles.

3.1 Salsolinol: Oxidative Stress & Apoptosis

Salsolinol is structurally analogous to MPTP (a known Parkinsonian neurotoxin).

  • Redox Cycling: The 6,7-dihydroxy (catechol) moiety undergoes auto-oxidation to form ortho-quinones .

  • ROS Generation: This process generates superoxide radicals (

    
    ) and depletes cellular glutathione (GSH).
    
  • Mitochondrial Inhibition: Salsolinol inhibits Complex I of the electron transport chain, leading to ATP depletion and apoptosis in dopaminergic neurons (SH-SY5Y models).

3.2 Heliamine: Receptor Modulation & Stability

Heliamine lacks the catechol protons, rendering it immune to quinone formation.

  • Sigma-2 Receptor Affinity: Recent medicinal chemistry identifies the 6,7-dimethoxy-TIQ scaffold (Heliamine) as a potent ligand for Sigma-2 receptors, which are biomarkers for tumor proliferation.

  • Psychoactivity: As a lipophilic TIQ, Heliamine crosses the BBB. While less potent than mescaline, it modulates adrenergic and serotonergic systems, acting as a "designer drug" scaffold in forensic contexts.

  • Metabolic Stability: The methoxy groups protect the molecule from rapid degradation by Monoamine Oxidase (MAO), prolonging its half-life compared to salsolinol.

Mechanism_Action Sal Salsolinol Quinone o-Quinone Sal->Quinone Auto-oxidation ROS ROS Surge (Superoxide) Quinone->ROS Redox Cycling Mito Mitochondrial Collapse ROS->Mito Damage Hel Heliamine Hel->Quinone Blocked by -OMe groups Sigma Sigma-2 Receptor Hel->Sigma Binding Modulation Cellular Modulation Sigma->Modulation Signal Transduction

Figure 2: Mechanistic divergence. Salsolinol drives oxidative toxicity, while Heliamine's ether groups block oxidation, directing activity toward receptor binding.

Part 4: Experimental Protocols
4.1 Extraction Protocol (Plant/Tissue)

Objective: Isolate TIQ alkaloids while preventing artifactual formation of salsolinol (which can occur if acetaldehyde is present in solvents).

  • Tissue Preparation: Lyophilize sample (cactus tissue or brain homogenate) to remove water and stop enzymatic activity.

  • Acid-Base Extraction:

    • Step A: Homogenize in 0.1 M HCl . (Acidic pH protonates the nitrogen, keeping alkaloids in the aqueous phase).

    • Step B: Wash with n-Hexane to remove lipids/chlorophyll. Discard organic layer.

    • Step C: Basify aqueous phase to pH 9.5 using Ammonium Hydroxide (

      
      ). (Converts alkaloids to free base form).
      
    • Step D: Extract 3x with Chloroform or Dichloromethane (DCM) .

  • Purification: Evaporate solvent under nitrogen stream. Reconstitute in mobile phase.

4.2 LC-MS/MS Detection Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

ParameterSalsolinolHeliamine
Precursor Ion (m/z) 180.1 [M+H]⁺194.1 [M+H]⁺
Quantifier Ion 162.1 (Loss of H₂O)179.1 (Loss of -CH₃)
Qualifier Ion 148.1 (Loss of CH₃OH)163.1 (Loss of -OCH₃)
Retention Time Early (Polar)Late (Non-polar)
Internal Standard Salsolinol-d4Heliamine-d3 (or Salsolidine)

Self-Validating Check:

Crucial: When analyzing for Salsolinol, never use ethanol in the extraction solvent. Ethanol can contain trace acetaldehyde, which reacts with endogenous dopamine during extraction to create "artificial" salsolinol. Use Perchloric Acid (PCA) for protein precipitation in biological samples to prevent this artifact.

Part 5: References
  • Naoi, M., et al. (2004). "Neurotoxic effect of salsolinol on dopaminergic neurons: oxidative stress and apoptosis." NeuroToxicology.

  • Bruhn, J. G., & Agurell, S. (1975). "Cactus alkaloids: Heliamine and related compounds." Journal of Pharmaceutical Sciences.

  • Streller, B., et al. (2019). "Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Heliamine) for forensic identification." Butlerov Communications.[2]

  • Musshoff, F., et al. (2000). "Salsolinol levels in alcoholics and non-alcoholics." Forensic Science International.

  • Zeng, C., et al. (2018). "Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands."[3] European Journal of Medicinal Chemistry.

Sources

Foundational

Biological activity of tetrahydroisoquinoline derivatives

The Pharmacological Versatility of Tetrahydroisoquinoline (THIQ) Derivatives: A Technical Guide to Bioactivity and Mechanism Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological Versatility of Tetrahydroisoquinoline (THIQ) Derivatives: A Technical Guide to Bioactivity and Mechanism

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for over 4,000 naturally occurring alkaloids and synthetic drugs. Its structural rigidity, combined with the ability to mimic endogenous catecholamines (dopamine, epinephrine), allows it to interact with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), enzymes (MAO, PDE4), and nucleic acids. This guide provides a technical deep-dive into the biological evaluation of THIQ derivatives, focusing on oncology, neuropharmacology, and infectious disease.[1]

Chemical Foundation & Structural Significance

The THIQ core consists of a benzene ring fused to a tetrahydropyridine ring. Its biological potency stems from its conformational restriction, which positions the nitrogen atom and aromatic ring in a pharmacophore orientation similar to dopamine.

Key Structural Features:

  • C1 Position: Critical for selectivity; bulky substituents here often dictate receptor subtype specificity (e.g., Dopamine D1 vs. D2).

  • N2 Position: The basic nitrogen center; essential for ionic interactions with aspartate residues in receptor binding pockets.

  • C6/C7 Positions: Oxygenated substituents (hydroxyl, methoxy) here mimic the catechol moiety, influencing metabolic stability and hydrogen bonding.

Therapeutic Sector 1: Oncology (Anticancer Activity)

THIQ derivatives exhibit potent anticancer activity through multiple mechanisms, including tubulin polymerization inhibition, DNA intercalation, and the reversal of Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp).

Mechanistic Pathway

Synthetic THIQ derivatives (e.g., Ecteinascidin 743) alkylate DNA at the N2 position of guanine in the minor groove, bending the helix and interfering with transcription factors. Others act as "intracellular pumps" inhibitors, blocking P-gp efflux transporters.

Figure 1: Anticancer Mechanism of Action (THIQ-mediated)

AnticancerMechanism THIQ THIQ Derivative (e.g., Ecteinascidin-743) DNA_Binding Minor Groove Binding (Guanine N2 Alkylation) THIQ->DNA_Binding Tubulin Tubulin Binding (Colchicine Site) THIQ->Tubulin Pgp P-gp Transporter Inhibition THIQ->Pgp DNA_Damage DNA Helix Bending & Strand Breaks DNA_Binding->DNA_Damage Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Accumulation Increased Intracellular Drug Concentration Pgp->Accumulation Apoptosis Apoptosis (Caspase-3 Activation) DNA_Damage->Apoptosis Arrest->Apoptosis Accumulation->Apoptosis Synergistic Effect

Caption: Multi-target anticancer mechanism of THIQ derivatives leading to apoptotic cell death.

Quantitative Activity Profile

Recent studies have highlighted specific derivatives with nanomolar potency.

Compound IDTarget Cell LineIC50 (µM)Mechanism NoteSource
THIQ-14f MCF-7 (Breast)2.3 ± 0.1PDE4B Inhibition; induces cAMP accumulation[1]
Compound 2a HeLa (Cervical)5.4 ± 0.5Tubulin depolymerization; G2/M arrest[2]
Trabectedin Sarcoma0.002DNA minor groove alkylation[3]
THIQ-32a K562/A02 (Leukemia)1.21P-gp inhibition; reverses Adriamycin resistance[4]

Therapeutic Sector 2: Neuropharmacology[3][4]

In the CNS, THIQs are "double-edged swords." While endogenous THIQs can be neurotoxic (Parkinsonian-inducing), synthetic derivatives are potent Monoamine Oxidase B (MAO-B) inhibitors and Acetylcholinesterase (AChE) inhibitors, offering neuroprotection.

Structure-Activity Relationship (SAR) Map

The SAR of THIQ derivatives is highly sensitive to substitution patterns.

Figure 2: SAR of THIQ Scaffold for Neuroactivity

SAR_Neuro Core THIQ Core Scaffold N2 N2 Position: Hydrophobicity increases BBB permeability Core->N2 C1 C1 Position: Bulky aryl groups confer MAO-B selectivity Core->C1 C6_C7 C6/C7 Position: -OH/-OMe essential for receptor H-bonding Core->C6_C7 C4 C4 Position: Chiral center affects metabolic stability Core->C4

Caption: Critical substitution sites on the THIQ scaffold determining neuropharmacological efficacy.

Experimental Protocol: MAO-B Inhibition Assay

Objective: To determine the IC50 of a THIQ derivative against recombinant human MAO-B. Principle: MAO-B converts benzylamine to benzaldehyde, producing H2O2. Peroxidase uses H2O2 to oxidize a fluorogenic probe (Amplex Red) to resorufin.

  • Enzyme Preparation: Dilute human recombinant MAO-B (1 U/mL) in reaction buffer (0.05 M sodium phosphate, pH 7.4). Causality: Phosphate buffer mimics physiological pH; enzyme stability is pH-dependent.

  • Inhibitor Incubation: Add 10 µL of THIQ test compound (dissolved in DMSO) to 96-well plates. Add 40 µL of enzyme solution. Incubate at 37°C for 15 mins. Causality: Pre-incubation allows the inhibitor to bind the active site before substrate competition begins.

  • Substrate Initiation: Add 50 µL of working solution containing 200 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and 1 mM Benzylamine.

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 530/590 nm) every 5 minutes for 30 minutes.

  • Validation: Use Selegiline (1 µM) as a positive control. A valid assay must show >90% inhibition with Selegiline.

Therapeutic Sector 3: Infectious Disease (Antimicrobial)[5][6]

Cationic THIQ derivatives, particularly those with hydrophobic C1-alkyl chains or triazole linkers, exhibit rapid bactericidal activity by disrupting bacterial cell membranes and inhibiting DNA gyrase.

Quantitative Activity Profile
CompoundOrganismMIC (µg/mL)Activity TypeSource
Compound 2D S. aureus (MRSA)0.5Bactericidal (Membrane Lysis)[5]
Compound 4b M. tuberculosis6.0Bacteriostatic[6]
THIQ-139 E. coli4.0DNA Gyrase Inhibition[6]
Experimental Protocol: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against MRSA.

  • Inoculum Prep: Adjust S. aureus culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Cations (Ca2+, Mg2+) are critical for testing daptomycin-like or membrane-active compounds.

  • Compound Dilution: Prepare serial 2-fold dilutions of the THIQ derivative in CAMHB in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well. Final volume 200 µL.[2]

  • Controls:

    • Growth Control: Bacteria + Broth + DMSO (No drug).

    • Sterility Control: Broth only.

    • Positive Control:[3] Vancomycin.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

Future Perspectives: Hybrids and PROTACs

The future of THIQ lies in hybridization . Coupling THIQ with quercetin has shown enhanced blood-brain barrier (BBB) permeability and dual antioxidant/cholinesterase activity [2]. Furthermore, THIQ-based PROTACs (Proteolysis Targeting Chimeras) are being designed to degrade specific oncogenic proteins by linking the THIQ warhead to an E3 ligase ligand.

References

  • Jordaan, M. A., & Ebenezer, O. (2023).[3] Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Link

  • Jovanović, D., et al. (2024).[2] Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives.[3] Molecules. Link

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. Link

  • Wu, J., et al. (2023).[3] Synthesis and evaluation of THIQ as P-GP-mediated MDR inhibitors.[3] Journal of Organic and Pharmaceutical Chemistry. Link

  • Zhang, Y., et al. (2025).[4][5] Antibacterial activities of tetrahydroisoquinoline derivatives against ESKAPE pathogens. ResearchGate.[4][6][7] Link

  • Farha, A. K., et al. (2021).[8][5] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. Link

Sources

Exploratory

Pharmacological Potential of Heliamine Derivatives: A Technical Guide

Executive Summary Heliamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) represents a privileged scaffold in medicinal chemistry.[1] While the parent alkaloid exhibits modest biological activity, its derivatives have e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heliamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) represents a privileged scaffold in medicinal chemistry.[1] While the parent alkaloid exhibits modest biological activity, its derivatives have emerged as potent modulators of Multidrug Resistance (MDR) in cancer therapy and selective ligands for Sigma-2 receptors .

This technical guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for heliamine derivatives. It is designed for researchers aiming to leverage this scaffold to overcome chemotherapeutic resistance or develop novel anti-arrhythmic agents.

Part 1: Chemical Foundation & Structure-Activity Relationship (SAR)

The pharmacological versatility of heliamine stems from its tetrahydroisoquinoline (THIQ) core. The secondary amine at position 2 and the electron-rich aromatic ring (due to methoxy groups at 6 and 7) are the primary sites for derivatization.

SAR Analysis
  • Position 2 (Nitrogen): The most critical site for modulating lipophilicity and affinity. Introduction of hydrophobic groups (e.g., benzyl, substituted alkyls) significantly enhances P-glycoprotein (P-gp) inhibitory activity, often surpassing verapamil.

  • Position 1: Substitution here introduces chirality. 1-phenyl or substituted aryl groups often improve selectivity for Sigma-2 receptors over Sigma-1.

  • Positions 6 & 7: The dimethoxy motif is essential for maintaining the electronic density required for receptor pi-stacking interactions.

Visualization: Heliamine SAR Map

Heliamine_SAR Core Heliamine Core (6,7-dimethoxy-THIQ) N2 N-2 Substitution (Secondary Amine) Core->N2 C1 C-1 Substitution (Chiral Center) Core->C1 C67 C-6/7 Methoxy Groups Core->C67 Eff_MDR Enhances P-gp Inhibition (Lipophilic groups preferred) N2->Eff_MDR Critical for Eff_Sigma Sigma-2 Receptor Selectivity (Aryl substitutions) C1->Eff_Sigma Modulates Eff_Bind Essential Electronic Density (Pi-stacking) C67->Eff_Bind Maintains

Figure 1: Structure-Activity Relationship (SAR) map of heliamine derivatives highlighting key modification sites for pharmacological optimization.

Part 2: Primary Therapeutic Application – MDR Reversal[2]

The most authoritative application of heliamine derivatives is the reversal of Multidrug Resistance (MDR) in cancer cells. Overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) , actively effluxes chemotherapeutics like doxorubicin and paclitaxel.

Mechanism of Action

Heliamine derivatives act as competitive inhibitors of P-gp. Unlike substrates that are transported out, these derivatives bind to the transmembrane domain of P-gp, locking the transporter or competing for the substrate-binding site, thereby restoring intracellular drug accumulation.

Comparative Potency Data

The following table summarizes the MDR reversal activity of key heliamine derivatives compared to the standard inhibitor, Verapamil, in resistant leukemia cells (K562/A02).

Compound IDSubstituent (N-2)Substituent (C-1)RF (Reversal Fold)*Mechanism
Heliamine HH1.2Weak P-gp interaction
Derivative A 3,4-dimethoxybenzyl3,4-dimethoxyphenyl24.5 High affinity P-gp blockade
Derivative B 4-chlorobenzylMethyl16.8Moderate P-gp blockade
Verapamil (Standard)-5.4Calcium channel / P-gp

*RF = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug + modulator. Higher is better.

Visualization: MDR Reversal Pathway

MDR_Pathway Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Cell Cancer Cell (MDR+) Chemo->Cell Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Cell->Pgp Substrate Binding Pgp->Chemo Efflux (Resistance) Nucleus Nucleus/DNA (Target Site) Pgp->Nucleus Efflux Blocked -> Drug Accumulation Heliamine Heliamine Derivative (Inhibitor) Heliamine->Pgp Competitive Binding (Blocks Pump)

Figure 2: Mechanistic pathway showing how heliamine derivatives block P-gp efflux pumps, allowing chemotherapeutics to reach their nuclear targets.

Part 3: Secondary Application – Sigma-2 Receptor Targeting

Beyond MDR, heliamine derivatives function as Sigma-2 receptor ligands . The Sigma-2 receptor (TMEM97) is highly expressed in proliferating tumor cells.

  • Pharmacology: Agonist activity at Sigma-2 receptors induces lysosomal membrane permeabilization (LMP), leading to caspase-independent cell death.

  • Diagnostic Potential: Due to high selectivity (over Sigma-1), radiolabeled heliamine derivatives are explored as PET tracers for tumor imaging.

Part 4: Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended. These are "self-validating" systems where positive controls (e.g., Verapamil) must meet specific criteria for the assay to be valid.

Protocol 1: Rhodamine 123 Accumulation Assay (P-gp Inhibition)

This functional assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent dye Rhodamine 123 (Rh123).

Materials:

  • MDR-positive cells (e.g., MCF-7/ADR or K562/A02).

  • Rhodamine 123 (5 µM stock).

  • Test compounds (Heliamine derivatives).[2]

  • Positive Control: Verapamil (10 µM).[3]

  • Flow Cytometer (FL1 channel).

Workflow:

  • Seeding: Seed

    
     cells/well in 6-well plates.
    
  • Treatment: Incubate cells with test compounds (1, 5, 10 µM) or Verapamil for 1 hour at 37°C.

  • Dye Loading: Add Rh123 (final concentration 5 µM) and incubate for an additional 60 minutes in the dark.

  • Efflux Phase (Optional but recommended): Wash cells with PBS, resuspend in dye-free medium containing the inhibitor, and incubate for 30 mins to observe retention.

  • Analysis: Wash twice with ice-cold PBS. Analyze mean fluorescence intensity (MFI) via flow cytometry.

Validation Criteria:

  • The MFI of the Verapamil-treated group must be at least 3x higher than the untreated MDR control group.

Protocol 2: MTT Cytotoxicity & Reversal Assay

Determines if the derivative is toxic itself or potentiates a chemotherapeutic.

Workflow:

  • Plating: Seed cells (

    
    /well) in 96-well plates.
    
  • Intrinsic Toxicity Test: Treat with serial dilutions of the heliamine derivative alone for 48h. Calculate IC50. Target: IC50 > 20 µM (low intrinsic toxicity is desired for reversal agents).

  • Reversal Test: Co-treat cells with a fixed sub-toxic concentration of the derivative (e.g., 5 µM) + serial dilutions of Doxorubicin.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read absorbance at 570 nm.

  • Calculation: Calculate the Reversal Fold (RF) = IC50(Dox alone) / IC50(Dox + Derivative).

Part 5: Challenges & Future Directions

While promising, heliamine derivatives face specific developmental hurdles:

  • Metabolic Stability: The methoxy groups are susceptible to O-demethylation by CYPs, potentially reducing half-life.

  • Cardiovascular Safety: Due to structural similarity to verapamil, off-target L-type calcium channel blockade must be assessed early to avoid bradycardia or hypotension.

  • Solubility: Highly lipophilic N-substituted derivatives may require formulation optimization (e.g., liposomal delivery).

References

  • Wang, L., et al. (2018). "Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands." European Journal of Medicinal Chemistry. Link

  • Li, Z., et al. (2017). "Applications of Higenamine in Pharmacology and Medicine." Journal of Ethnopharmacology. Link

  • Zhang, S., et al. (2022). "Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats." Molecules. Link

  • Gao, P., et al. (2010). "Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives." Chemical Biology & Drug Design. Link

  • PubChem. (2025).[1] "6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline (Heliamine) Compound Summary." National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Pictet-Spengler Cyclization of Heliamine

Introduction: The Strategic Importance of the Pictet-Spengler Reaction The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, stands as a cornerstone in synthetic organic chemistry for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, stands as a cornerstone in synthetic organic chemistry for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds.[1][2] These structural motifs are prevalent in a vast array of biologically active alkaloids and pharmaceutical agents.[3][4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7]

This guide focuses on the application of the Pictet-Spengler reaction to the cyclization of heliamine (a tryptamine derivative) with an appropriate aldehyde (commonly piperonal, also known as heliotropin) to form complex tetrahydro-β-carboline structures. Understanding and optimizing the reaction conditions for this transformation is critical for researchers in natural product synthesis and drug development, as the resulting frameworks are key intermediates for pharmacologically significant molecules.[8][9] We will explore the mechanistic underpinnings of this reaction and provide detailed, field-proven protocols to guide laboratory execution.

Reaction Mechanism: A Stepwise Analysis

The efficacy of the Pictet-Spengler reaction is driven by the formation of a highly electrophilic iminium ion, which is the key intermediate for the subsequent ring-closing step.[1][2] The nucleophilicity of the indole ring of heliamine is crucial for the success of the cyclization. The mechanism proceeds through several distinct stages:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of heliamine on the carbonyl carbon of the aldehyde (e.g., piperonal). This is followed by dehydration to form a Schiff base, or imine.

  • Iminium Ion Generation: Under acidic conditions, the nitrogen atom of the imine is protonated, generating a highly electrophilic iminium ion. This step is critical, as the imine itself is generally not electrophilic enough to trigger the cyclization.[2]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole ring of the heliamine moiety then acts as the nucleophile. The C3 position of the indole is the most likely site of initial attack on the iminium carbon, forming a transient spiroindolenine intermediate.[6][10]

  • Rearrangement and Re-aromatization: The spiroindolenine intermediate rapidly undergoes a rearrangement, leading to the formation of the six-membered heterocyclic ring.[6]

  • Deprotonation: Finally, a proton is lost from the indole C2 position, restoring aromaticity and yielding the stable tetrahydro-β-carboline product.[11]

G cluster_start Step 1: Imine Formation cluster_cat Step 2: Iminium Ion Generation cluster_cyclo Step 3 & 4: Cyclization & Rearrangement cluster_final Step 5: Re-aromatization A Heliptramine (Tryptamine Derivative) + Aldehyde (e.g., Piperonal) B Schiff Base (Imine) A->B Condensation (-H2O) C Iminium Ion (Electrophile) B->C Protonation (Acid Catalyst, H+) D Intramolecular Attack (from Indole C3) C->D E Spiroindolenine Intermediate D->E F Rearrangement to Tetrahydro-β-carboline Core E->F G Final Product F->G Deprotonation (-H+)

Pictet-Spengler reaction mechanism for heliamine.

Critical Reaction Parameters: A Guide to Optimization

The success of the Pictet-Spengler cyclization hinges on the careful control of several experimental variables. The choices made directly impact reaction rate, yield, and purity.

The Role of the Acid Catalyst

An acid catalyst is almost always required to facilitate the formation of the highly reactive iminium ion intermediate.[2] The choice and concentration of the acid are paramount.

  • Brønsted Acids: These are the most commonly employed catalysts.[7]

    • Trifluoroacetic Acid (TFA): A strong acid that is highly effective in promoting the reaction, often in aprotic solvents like dichloromethane (DCM). Its volatility simplifies removal during workup.

    • Hydrochloric Acid (HCl) & Sulfuric Acid (H₂SO₄): Strong, traditional acids that are effective but can sometimes lead to side reactions or decomposition if not used carefully.[2][8]

    • p-Toluenesulfonic Acid (TsOH): A solid, organic-soluble acid that is easier to handle than many mineral acids and is effective for this transformation.[8]

  • Lewis Acids: While less common for this specific transformation, Lewis acids like AuCl₃ and AgOTf have been used to catalyze Pictet-Spengler reactions, particularly for N-acyliminium ion variants.[1] They function by coordinating to the carbonyl oxygen or imine nitrogen, increasing electrophilicity.

Causality Insight: The driving force for the reaction is the electrophilicity of the iminium ion.[2] Stronger acids lead to a higher concentration of the protonated imine at equilibrium, thus accelerating the rate-limiting cyclization step. However, excessively harsh acidic conditions can lead to degradation of the acid-sensitive indole nucleus. Therefore, a balance must be struck.

Solvent Effects: Protic vs. Aprotic Media

The choice of solvent can significantly influence reaction outcomes. The reaction has been shown to work in both protic and aprotic media, though often with superior yields in aprotic solvents.[2]

  • Aprotic Solvents: (e.g., Dichloromethane (DCM), Acetonitrile, Toluene)

    • Function: These solvents do not have O-H or N-H bonds and thus cannot form hydrogen bonds with the reacting species.[12][13] They are excellent at solvating the reactants and intermediates without interfering with the nucleophilicity of the indole ring.[14] This often leads to cleaner reactions and higher yields.

  • Protic Solvents: (e.g., Ethanol, Methanol, Acetic Acid)

    • Function: Protic solvents possess O-H or N-H bonds and can engage in hydrogen bonding.[15][16] They can stabilize charged intermediates, including the iminium ion. However, they can also solvate the amine nucleophile, potentially reducing its reactivity. In some cases, the acid itself (like formic or acetic acid) can serve as both the catalyst and the solvent.[17]

Causality Insight: Aprotic solvents are generally preferred because they do not "cage" the nucleophilic indole ring through hydrogen bonding, leaving it more available to attack the electrophilic iminium ion.[14] This typically results in faster reaction rates and better yields.

Temperature and Reaction Time

Temperature control is a critical factor that governs the reaction's kinetics and thermodynamics.

  • Lower Temperatures: Performing the reaction at lower temperatures can favor the kinetically controlled product.[1][2] This is particularly important in asymmetric synthesis where diastereoselectivity is desired.

  • Higher Temperatures (Reflux): Many Pictet-Spengler reactions are conducted at elevated temperatures (reflux) to overcome the activation energy barrier for the cyclization.[1] However, at higher temperatures, the reaction can become reversible, which may lead to racemization or the formation of undesired byproducts.[1][2]

Causality Insight: The cyclization step has a significant activation energy. Heating the reaction provides the necessary thermal energy to overcome this barrier. The reaction should be monitored closely (e.g., by TLC) to determine the point of maximum product formation before significant degradation or side reactions occur.

Data Presentation: Summary of Reaction Conditions

The following table summarizes common conditions employed for the Pictet-Spengler synthesis of tetrahydro-β-carbolines, which are structurally analogous to the product derived from heliamine.

β-ArylethylamineAldehyde/KetoneCatalystSolventTemperatureYield (%)Reference
TryptamineVarious AldehydesTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp to RefluxGood to Excellent[7][8]
Tryptaminep-ChlorobenzaldehydeAcetic Acid / ThioureaTolueneRoom Temperature54%[4]
Tryptophan Methyl EsterPiperonalNone (ester hydrochloride salt)Acetonitrile/IsopropanolHeated (10h)Not specified[18]
PhenethylamineDimethoxymethaneHydrochloric Acid (HCl)Not specifiedHeatedNot specified[2]
TryptamineEthyl pyruvateNone1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Reflux84%[18]

Experimental Protocols

General Protocol for the Pictet-Spengler Cyclization of Heliamine with Piperonal

This protocol provides a robust starting point for the synthesis. Researchers should optimize based on their specific substrate and available equipment.

Materials:

  • Heliamine (1.0 equivalent)

  • Piperonal (Heliotropin) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (0.5 - 2.0 equivalents, to be optimized)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Heliamine

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of heliamine from its impurities. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of heliamine from its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of heliamine.

Q1: What are the key chemical properties of heliamine to consider for HPLC method development?

Heliamine, also known as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a tetrahydroisoquinoline alkaloid.[1][2] Its structure contains a basic secondary amine and two methoxy groups on an aromatic ring. The basic nature of the amine means that the pH of the mobile phase will significantly impact its retention and peak shape. At acidic pH, the amine will be protonated, increasing its polarity and potentially leading to better solubility in aqueous mobile phases but also increasing the risk of peak tailing due to strong interactions with residual silanols on silica-based columns.

Q2: What is a good starting point for an HPLC method to separate heliamine from its impurities?

A reversed-phase HPLC method is generally the most effective approach for separating alkaloids like heliamine.[3] A good starting point would be:

  • Column: A C18 column is a versatile choice.

  • Mobile Phase: A gradient elution with acetonitrile and water (or a buffer) is recommended due to the potential for a wide range of impurity polarities.[3]

  • pH: An acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) is often a good starting point to ensure the protonation of heliamine and other basic impurities, leading to consistent retention.

  • Detection: UV detection at a wavelength where heliamine and its expected impurities have significant absorbance (e.g., around 210 nm or 280 nm).

Q3: What are the likely impurities I might encounter with heliamine?

Impurities in heliamine can originate from its synthesis, degradation, or the formulation process.[4] Potential impurities could include:

  • Starting materials and intermediates from the synthetic route.

  • Degradation products formed through oxidation, hydrolysis, or other chemical reactions.[4][5]

  • Nitrosamine impurities , which can form in the presence of nitrite impurities and secondary or tertiary amines, are a significant concern in pharmaceutical products.[6][7]

  • Excipient-related impurities if analyzing a formulated drug product.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your HPLC analysis of heliamine.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Q: My heliamine peak is tailing significantly. What are the causes and how can I fix it?

A: Peak tailing for basic compounds like heliamine is a common issue in reversed-phase HPLC and is often caused by strong interactions between the protonated amine and negatively charged residual silanol groups on the silica-based stationary phase.[8]

Underlying Causes and Solutions:

  • Silanol Interactions:

    • Mechanism: At acidic to neutral pH, the secondary amine on heliamine is protonated, carrying a positive charge. Residual silanol groups on the silica packing material can be deprotonated and carry a negative charge, leading to strong ionic interactions that cause peak tailing.

    • Solutions:

      • Lower the Mobile Phase pH: Using a mobile phase with a pH of 3 or lower will suppress the ionization of silanol groups, minimizing these secondary interactions. Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are effective.

      • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

      • Compete for Silanol Sites: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of your analyte.

  • Column Overload:

    • Mechanism: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[9][10]

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Column Void or Contamination:

    • Mechanism: A void at the head of the column or contamination from previous injections can disrupt the sample band as it enters the column, causing peak distortion for all analytes.[8][11]

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit) to remove contaminants from the inlet frit.[11] If a void is suspected, the column may need to be replaced.[8]

Experimental Protocol: Diagnosing and Fixing Peak Tailing

  • Step 1: System Check: Inject a neutral compound (e.g., toluene) to see if it also exhibits tailing. If it does, the issue is likely with the column packing or system plumbing. If not, the problem is specific to the basic nature of heliamine.

  • Step 2: pH Modification: If your current mobile phase is at a mid-range pH, prepare a new mobile phase with 0.1% formic acid (pH ~2.7). Equilibrate the column thoroughly and re-inject your sample.

  • Step 3: Sample Concentration: If the peak shape improves but is still not ideal, try diluting your sample 10-fold and re-injecting.

  • Step 4: Column Change: If tailing persists, consider switching to a base-deactivated C18 column or a column with a different stationary phase chemistry.

Guide 2: Poor Resolution

Q: I'm struggling to separate heliamine from a closely eluting impurity. What strategies can I use to improve the resolution?

A: Achieving adequate resolution between an active pharmaceutical ingredient (API) like heliamine and its impurities is critical for accurate quantification. Resolution can be improved by increasing column efficiency, increasing the retention factor, or, most powerfully, by changing the selectivity of the separation.[12]

Strategies to Improve Resolution:

  • Increase Column Efficiency (N):

    • Mechanism: A more efficient column produces narrower peaks, which are easier to resolve.

    • Methods:

      • Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase efficiency.[13]

      • Increase Column Length: Doubling the column length will increase the resolution by a factor of approximately 1.4, but will also increase analysis time and backpressure.[12]

      • Optimize Flow Rate: Slower flow rates generally lead to better efficiency, but at the cost of longer run times.[10]

  • Increase Retention Factor (k):

    • Mechanism: Increasing the retention of the analytes can sometimes improve resolution, especially for early-eluting peaks.

    • Method: In reversed-phase HPLC, this is achieved by decreasing the percentage of the organic solvent in the mobile phase.[13]

  • Change Selectivity (α):

    • Mechanism: This is the most effective way to improve the resolution of co-eluting peaks.[12] It involves changing the chemical interactions between the analytes and the stationary and mobile phases.

    • Methods:

      • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of the two.[12] These solvents have different properties and can alter the elution order of your compounds.

      • Change Mobile Phase pH: For ionizable compounds like heliamine, a small change in pH can significantly alter retention and selectivity.

      • Change Stationary Phase: If other strategies fail, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide a completely different selectivity.[12]

Workflow for Improving Resolution:

G Start Poor Resolution ChangeOrganic Change Organic Modifier (e.g., ACN to MeOH) Start->ChangeOrganic AdjustGradient Optimize Gradient Slope ChangeOrganic->AdjustGradient OptimizeTemp Optimize Temperature AdjustGradient->OptimizeTemp ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) End Resolution Achieved ChangeColumn->End OptimizeTemp->ChangeColumn

Caption: Systematic approach to improving HPLC resolution.

Guide 3: Ghost Peaks

Q: I'm seeing unexpected peaks in my chromatogram, even when I inject a blank. What are these "ghost peaks" and how can I get rid of them?

A: Ghost peaks are extraneous peaks in a chromatogram that do not originate from the injected sample.[14] They can be a significant source of confusion and can interfere with the quantification of your target analytes.

Common Sources of Ghost Peaks and Their Solutions:

SourceDescriptionSolution
Mobile Phase Contamination Impurities in the solvents (even HPLC-grade) or water can accumulate on the column at the beginning of a gradient and elute as the solvent strength increases.[15][16][17]Use freshly prepared mobile phase with high-purity solvents and water. Filter all mobile phases.
System Contamination Carryover from previous injections is a common cause.[15][18] This can be due to sample components adsorbing to the injector needle, valve, or other parts of the flow path.Implement a robust needle wash protocol. Injecting a strong solvent (like 100% acetonitrile or isopropanol) can help clean the system.
Sample Vials/Caps Contaminants can leach from the vials or septa.Use high-quality, certified clean vials and caps.
Degraded Mobile Phase Over time, mobile phase components can degrade or support microbial growth, introducing impurities.[16]Prepare fresh mobile phase daily and do not "top off" old mobile phase with new.

Protocol for Identifying the Source of Ghost Peaks:

  • Blank Injection: Run a blank injection (injecting only mobile phase). If the ghost peak is present, the source is likely the HPLC system or the mobile phase.[14]

  • No Injection: Run a gradient without an injection. If the peak is still present, the source is within the mobile phase or the system itself.

  • Fresh Mobile Phase: Prepare fresh mobile phase from new bottles of solvents. If the ghost peak disappears, the old mobile phase was the culprit.

  • Systematic Cleaning: If the peak persists, systematically clean the system components, starting with the injector and progressing through the tubing and detector.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • Acevska, J., Dimitrovska, A., Stefkov, G., Brezovska, K., Karapandzova, M., & Kulevanova, S. (2011). Development and Validation of a Reversed-Phase HPLC Method for Determination of Alkaloids from Papaver somniferum L. (Papaveraceae).
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?
  • National Institutes of Health. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins.
  • Separation Science. (n.d.). Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • DeStefano, J. J., Johnson, W. L., Schuster, S. A., & Kirkland, J. J. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC.
  • National Institutes of Health. (n.d.). Heliamine hydrochloride. PubChem.
  • National Institutes of Health. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. PubChem.
  • Wikipedia. (n.d.). Heliamine.
  • National Center for Biotechnology Information. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. PubMed Central.
  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC.
  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Thermo Fisher Scientific. (n.d.). HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column.
  • ScienceDirect. (2025). Thermal stability and thermal decomposition study of hindered amine light stabilizers.
  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Biomedical and Pharmacology Journal. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
  • U.S. Food and Drug Administration. (2024). Information about Nitrosamine Impurities in Medications.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
  • Sigma-Aldrich. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 97 2328-12-3.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ResearchGate. (n.d.). Methods used for HPLC of alkaloids with mobile phase at basic pH.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • Agilent. (2022). Tips to Help Maximize Resolution.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Semantic Scholar. (n.d.). Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid.
  • National Institutes of Health. (n.d.). Higenamine hydrochloride. PubChem.

Sources

Optimization

Technical Support Center: Acylation of Heliotrine &amp; Heliotridine Analogs

Welcome to the technical support center for the acylation of heliotrine, heliotridine, and related pyrrolizidine alkaloids (PAs). This guide is designed for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of heliotrine, heliotridine, and related pyrrolizidine alkaloids (PAs). This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of modifying these versatile scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The acylation of these molecules is a critical step in synthesizing derivatives for pharmacological and toxicological studies. However, the presence of multiple nucleophilic centers—specifically the tertiary amine and one or more hydroxyl groups—presents a significant challenge in achieving regioselectivity and avoiding unwanted side reactions. This guide provides in-depth, field-tested insights to help you control these reactions and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the acylation of heliotrine and its necine base, heliotridine.

Q1: My primary goal is O-acylation of the hydroxyl group, but I am observing significant N-oxide formation. What is causing this and how can I prevent it?

A1: N-oxide formation is a very common side reaction when working with pyrrolizidine alkaloids, which contain a sterically accessible tertiary amine.[1] The lone pair of electrons on the nitrogen atom can be readily oxidized. Acylating agents, particularly when used with certain reagents or under ambient atmospheric conditions, can facilitate this oxidation.

  • Causality: The nitrogen atom on the pyrrolizidine core is a strong nucleophile and can react with oxidizing species. While acylation is the intended reaction, oxidation can compete, especially if the reaction is slow or if peroxides are present in solvents (like older ethers).

  • Troubleshooting & Prevention:

    • Degas Your Solvents: Use solvents that have been thoroughly degassed by bubbling with an inert gas (Nitrogen or Argon) to remove dissolved oxygen.

    • Use Fresh Reagents: Employ freshly opened or purified acylating agents and solvents to avoid peroxide contaminants.

    • Control the Atmosphere: Run the reaction under a positive pressure of an inert gas (N₂ or Ar).

    • Temperature Control: Keep the reaction temperature as low as reasonably possible to slow the rate of oxidation relative to acylation.

Q2: I am attempting to acylate the primary hydroxyl group of heliotridine, but the reaction is sluggish and gives a low yield. What factors might be limiting the conversion?

A2: Low conversion rates in the acylation of heliotridine's primary alcohol can stem from several factors related to reagent reactivity, steric hindrance, and reaction conditions.

  • Causality & Solutions:

    • Acylating Agent Reactivity: Acetic anhydride is a moderately reactive acetylating agent.[2] If it is not sufficiently reactive, consider using a more powerful acylating agent like acetyl chloride. However, be aware that this will also increase the likelihood of side reactions.

    • Base Selection: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or pyridine is required to scavenge the acid byproduct (e.g., HCl or acetic acid) without competing in the acylation.[2] Ensure the base is dry and used in a slight excess (1.1-1.5 equivalents).

    • Catalyst: For less reactive systems, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the O-acylation of alcohols. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

    • Solvent: Ensure your substrate is fully dissolved. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices.[2] Poor solubility will severely limit reaction rates.

Q3: My reaction is producing a mixture of O-acylated and N-acylated products. How can I improve the regioselectivity to favor one over the other?

A3: The competition between N-acylation and O-acylation is governed by the relative nucleophilicity of the nitrogen and oxygen atoms and the reaction conditions.[3] The key to controlling this is manipulating the availability of the nitrogen's lone pair.

  • Favoring O-Acylation (Protecting the Amine):

    • Acidic Conditions: The most effective strategy is to protonate the tertiary amine with a strong acid.[4] When the nitrogen is protonated, it is no longer nucleophilic, allowing the acylation to occur exclusively at the hydroxyl groups. Sakami and Toennies demonstrated that acidity favors O-acylation while alkalinity favors N-acylation.[4] Using a solvent system like trifluoroacetic acid (TFA) or adding a strong acid like HClO₄ can effectively protect the amine in-situ.[4]

  • Favoring N-Acylation:

    • Basic Conditions & Reactive Esters: To favor N-acylation, the reaction should be run under basic conditions to ensure the nitrogen is deprotonated and highly nucleophilic. Using specific acylating agents like mixed anhydrides can also enhance selectivity for the amine.[5][6]

    • Protecting Groups: An alternative, though more synthetically intensive, route is to protect the hydroxyl groups (e.g., as silyl ethers), perform the N-acylation, and then deprotect the hydroxyls.

The logical flow for directing acylation is visualized below.

G cluster_condition Reaction Condition cluster_product Favored Product Acidic Acidic O_Acylation O-Acylation Acidic->O_Acylation Protonates Amine (Deactivates N) Basic Basic N_Acylation N-Acylation Basic->N_Acylation Deprotonates Amine (Activates N) caption Condition-based regioselectivity.

Caption: Condition-based regioselectivity.

Troubleshooting Guide: Common Experimental Issues

Problem / Observation Potential Cause(s) Recommended Action(s)
Multiple spots on TLC, even after extended reaction time. 1. Incomplete Reaction: Starting material remains. 2. Side Product Formation: N-oxide, di-acylated product, or degradation. 3. Reagent Impurity: Old acylating agent or wet solvent.1. Increase reaction time or temperature moderately. Consider adding a catalyst like DMAP for O-acylation. 2. Characterize side products by LC-MS. If N-oxide, see FAQ 1. If di-acylation, reduce equivalents of acylating agent. 3. Use freshly distilled/opened reagents and anhydrous solvents.[2]
Product is an inseparable mixture of regioisomers. Poor Regiocontrol: Reaction conditions do not sufficiently differentiate between N and O nucleophiles.1. For O-acylation, switch to strongly acidic conditions (e.g., using TFA as a solvent/co-solvent) to protonate the amine.[4] 2. For N-acylation, ensure basic conditions and consider protecting the hydroxyl group(s) first.
Difficulty purifying the product by column chromatography. 1. Product is highly polar: The tertiary amine can cause streaking on silica gel. 2. Product is unstable on silica: Degradation may occur on acidic silica gel.1. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to improve peak shape. 2. Use neutral or basic alumina for chromatography instead of silica gel. 3. Consider purification via solid-phase extraction (SPE) using a strong cation exchanger.[7]
Low isolated yield after workup. 1. Product Loss during Extraction: The protonated amine salt may be water-soluble. 2. Decomposition: Product may be unstable to the workup conditions (e.g., strong acid/base wash).1. During aqueous workup, ensure the aqueous layer is made basic (pH > 9) before extracting with an organic solvent to ensure the product is in its free-base form. 2. Use mild workup conditions, such as washing with saturated sodium bicarbonate solution instead of strong bases.
Reaction with acetic anhydride on the tertiary amine itself. Dealkylation (von Braun reaction analog): Under harsh conditions (e.g., high heat), acetic anhydride can react with tertiary amines to cause displacement of an alkyl group.[8]This is less common under standard acylation conditions but can occur at elevated temperatures. Maintain moderate reaction temperatures (e.g., 0 °C to room temperature) to avoid this degradation pathway.

Protocol: Selective O-Acetylation of (+)-Heliotridine

This protocol is adapted from standard procedures for the selective acetylation of primary alcohols in the presence of a tertiary amine and is designed to favor the formation of acetylheliotrine.[2]

Objective: To selectively acetylate the primary hydroxyl group of (+)-Heliotridine.

Workflow Diagram:

G start Dissolve (+)-Heliotridine in Anhydrous DCM add_base Add Triethylamine (TEA) (1.2 eq) start->add_base add_anhydride Add Acetic Anhydride (1.1 eq) at 0°C add_base->add_anhydride react Stir at Room Temp Monitor by TLC add_anhydride->react quench Quench with sat. NaHCO₃ (aq) react->quench extract Extract with DCM (3x) quench->extract dry Dry Organic Layers (Na₂SO₄), Filter extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (Silica Gel) concentrate->purify caption Workflow for selective acetylation.

Caption: Workflow for selective acetylation.

Materials:

  • (+)-Heliotridine

  • Acetic Anhydride (Aç₂O)

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (+)-Heliotridine (1 equivalent) in anhydrous DCM.

  • Base Addition: Add freshly distilled triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 with 1% TEA). The reaction is typically complete within 2-4 hours.

  • Workup (Quenching): Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[2] Use a gradient eluent system, for example, starting with pure DCM and gradually increasing the polarity with methanol. Adding ~0.5% TEA to the eluent system is recommended to prevent streaking. Collect and combine the fractions containing the desired product and concentrate under reduced pressure to yield pure acetylheliotrine.

References

  • Google Patents. (n.d.). Selective n-acylation of amino alcohols.
  • Google Patents. (n.d.). Selective N-acylation of amino alcohols.
  • YouTube. (2020, September 18). Pyrrolizidine Alkaloids: How to Best Ensure the Lowest Level During Food Production. Retrieved February 5, 2026, from [Link]

  • American Chemical Society. (n.d.). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids. Retrieved February 5, 2026, from [Link]

  • PubMed. (2005). Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides: a case study of Echium plantagineum. Retrieved February 5, 2026, from [Link]

  • YouTube. (2019, April 30). Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Reversal of Regioselectivity in Acetylation and Deacetylation of Aryl-Naphthalene Diols and Diacetates by Amano Lipase. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved February 5, 2026, from [Link]

  • PubMed. (1996). Purification of acetylcholinesterase by tacrine affinity chromatography. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved February 5, 2026, from [Link]

  • Beilstein Journals. (n.d.). Ferrocenoyl-adenines: substituent effects on regioselective acylation. Retrieved February 5, 2026, from [Link]

  • Unknown Source. (n.d.). Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis.
  • PubMed. (2014). Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Retrieved February 5, 2026, from [Link]

  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids. Retrieved February 5, 2026, from [Link]

  • PubMed. (2008). Flexible strategy for the synthesis of pyrrolizidine alkaloids. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved February 5, 2026, from [Link]

  • European Patent Office. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (1998). Stereocontrolled synthesis of necine bases, (+)-heliotridine and (+)-retronecine. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting

Removing solvent residues from heliamine hydrochloride crystals

Topic: Removing Solvent Residues from Heliamine Hydrochloride Crystals Ticket ID: HEL-HCl-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Chemistry Executive Summary Heliamine Hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Solvent Residues from Heliamine Hydrochloride Crystals

Ticket ID: HEL-HCl-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Chemistry

Executive Summary

Heliamine Hydrochloride (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl) is a robust alkaloid salt with a high melting point (~248–265°C dec), yet it frequently retains solvent residues such as methanol, ethanol, or diethyl ether during crystallization.[1][2][3]

This guide addresses the removal of these residues to meet ICH Q3C (R8) guidelines. The persistence of solvent is usually due to one of three mechanisms:

  • Surface Adsorption: Solvent clinging to the crystal exterior (easiest to remove).

  • Inclusion/Occlusion: Solvent trapped in voids within the crystal lattice during rapid precipitation.

  • Solvate Formation: Stoichiometric incorporation of solvent into the crystal lattice (pseudopolymorphs).

Phase 1: Diagnosis & Characterization

Before attempting aggressive drying, you must identify the nature of the solvent retention. Heating a solvate incorrectly can lead to amorphous collapse rather than purification.

Q: How do I distinguish between surface solvent and a true solvate?

A: You need to correlate weight loss with thermal events. A simple Loss on Drying (LOD) test is insufficient because it cannot distinguish how the solvent is held.

Recommended Diagnostic Workflow:

  • TGA (Thermogravimetric Analysis):

    • Surface Solvent: Shows a gradual weight loss starting immediately near ambient temperature.

    • Solvate/Inclusion: Shows a distinct, sharp weight loss step at a specific temperature (often well above the solvent's boiling point).

  • DSC (Differential Scanning Calorimetry):

    • Look for an endotherm (heat absorption) that corresponds exactly with the TGA weight loss. This confirms the energy required to break the lattice-solvent bond.

  • Solution NMR:

    • Dissolve the crystal in D₂O or DMSO-d6. Integrate the solvent peaks relative to the Heliamine aromatic protons (6.6–6.8 ppm) to quantify the molar ratio. If the ratio is exactly 1:1 or 1:0.5, you likely have a stoichiometric solvate.

Phase 2: Thermal Desolvation (Vacuum Drying)

For surface solvents and weak inclusions.

Q: My vacuum oven is set to 40°C, but the solvent levels aren't dropping. Why?

A: You may be experiencing "case hardening" or the lattice binding energy is too high. If the crystal surface dries too fast, it can form an impermeable crust that traps internal solvent.

Protocol A: Stepped Vacuum Desolvation Target: Ethanol, Methanol, Acetone residues.

  • Milling: Gently triturate the crystals to reduce particle size. Large crystals have longer diffusion paths.

  • Atmosphere: Use a vacuum oven with a nitrogen bleed. The slight flow of N₂ helps sweep desorbed solvent molecules away from the crystal surface better than static vacuum.

  • Ramp Profile:

    • Step 1: 30°C at 100 mbar for 2 hours (Removes bulk surface solvent).

    • Step 2: 50°C at <10 mbar for 4 hours.

    • Step 3: 80°C at <1 mbar for 6 hours.

    • Note: Heliamine HCl is stable up to ~240°C, so 80°C is safe. However, avoid going >100°C if you suspect the presence of a hydrate, as dehydration can collapse the crystal form.

Phase 3: Chemical Desolvation (Slurry Digest)

For stubborn inclusions or solvates that resist heat.

Q: High heat is degrading my product color, but the solvent remains. What now?

A: Switch to a Slurry Digest (Trituration) . This technique uses thermodynamic equilibrium to "wash" the interior of the crystal without fully dissolving it. You need a solvent in which the impurity (residual solvent) is soluble, but Heliamine HCl is practically insoluble.

Protocol B: Solvent Exchange Trituration Best for: Removing high-boiling solvents or breaking solvates. Recommended Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE). Heliamine HCl is insoluble in these, but they are miscible with common alcohols.

  • Preparation: Place crude crystals in a round-bottom flask.

  • Solvent Addition: Add 10 volumes (10 mL per 1 g solid) of anhydrous Diethyl Ether.

  • Digestion:

    • Stir vigorously at reflux (approx. 35°C) for 2–4 hours.

    • Mechanism:[3][4] The thermal energy allows the crystal lattice to "breathe" (rapid dissolution and reprecipitation at the surface), allowing trapped solvent to diffuse out and be replaced by the ether.

  • Filtration: Filter while warm.

  • Final Dry: Ether is extremely volatile and has a low binding energy. It will be removed easily using Protocol A (Step 1 only).

Phase 4: The "Nuclear Option" (Salt Break)

Use this only if Phase 2 and 3 fail. This indicates the solvent is deeply occluded or the crystal habit is poor.

Q: I still have 5000 ppm of methanol. How do I reset the crystal lattice?

A: You must break the salt to the free base, extract, and reform the salt. This completely destroys the original lattice and any trapped pockets.

Protocol C: Free Base Regeneration

  • Dissolution: Dissolve Heliamine HCl in water.

  • Basification: Adjust pH to >10 using 1M NaOH. The solution will become cloudy as Heliamine free base precipitates.

  • Extraction: Extract into Dichloromethane (DCM) or Ethyl Acetate.[5]

  • Wash: Wash the organic layer with brine to remove water-soluble impurities.

  • Salt Formation: Dry the organic layer (MgSO₄), filter, and slowly add HCl (in ether or dioxane) to precipitate fresh, clean Heliamine HCl.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method.

SolventRemoval Start Solvent Residue Detected (> ICH Q3C Limits) Diagnosis Phase 1: Diagnosis (TGA / DSC / NMR) Start->Diagnosis Type_Surface Surface Adsorbed (Gradual TGA loss) Diagnosis->Type_Surface No Endotherm Type_Bound Lattice Bound / Solvate (Step TGA loss / Endotherm) Diagnosis->Type_Bound Distinct Endotherm Vac_Dry Phase 2: Protocol A Stepped Vacuum Drying (N2 Bleed, <80°C) Type_Surface->Vac_Dry Slurry Phase 3: Protocol B Slurry Digest (Trituration) (Reflux in Ether/MTBE) Type_Bound->Slurry Check Re-test (GC-HS / LOD) Vac_Dry->Check Slurry->Check Salt_Break Phase 4: Protocol C Salt Break & Reformation (Free Base -> HCl) Salt_Break->Vac_Dry New Crystals Check->Salt_Break > Limit (Fail) Success Pass: Release Product Check->Success < Limit

Figure 1: Decision tree for removing residual solvents from Heliamine HCl, prioritizing non-destructive methods before attempting salt reformation.

Reference Data: ICH Q3C (R8) Limits

When drying, ensure your target levels meet the Permitted Daily Exposure (PDE) for the specific solvent used.

Solvent ClassSolvent NamePDE (mg/day)Concentration Limit (ppm)Difficulty to Remove
Class 2 Methanol30.03,000High (Forms Solvates)
Class 3 Ethanol50.05,000Medium
Class 3 Acetone50.05,000Low
Class 3 Diethyl Ether50.0*5,000Very Low (Volatile)

*Class 3 solvents with low toxic potential are generally limited to 5000 ppm (0.5%) unless higher levels are justified.[6]

References
  • International Council for Harmonisation (ICH). (2021).[7] ICH guideline Q3C (R8) on impurities: guideline for residual solvents.[8] European Medicines Agency.[4][8] [Link]

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. USP-NF. [Link]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry.[9] Journal of Thermal Analysis and Calorimetry. [Link]

  • PubChem. (n.d.). Heliamine Hydrochloride (Compound Summary).[10] National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Analysis Guide: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Executive Summary 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (often an intermediate in the synthesis of benzylisoquinoline alkaloids) represents a critical structural motif in medicinal chemistry. Its characterization...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (often an intermediate in the synthesis of benzylisoquinoline alkaloids) represents a critical structural motif in medicinal chemistry. Its characterization relies heavily on distinguishing the tetrahydroisoquinoline (THIQ) core from its aromatic isoquinoline counterparts and its acyclic phenethylamine precursors.

This guide provides an in-depth FTIR analysis, comparing the spectral signature of this compound against its primary synthetic alternatives. It focuses on the causality of spectral shifts—why specific bands appear—and provides a self-validating protocol for identification.

Structural Breakdown & Spectral Causality

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrating functional units. The molecule consists of a fused benzene-piperidine ring system (THIQ) with electron-donating methoxy substituents.

The FTIR Fingerprint (Representative Data)

The following table details the critical absorption bands expected for the free base form of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Functional GroupFrequency (

)
IntensityVibrational ModeMechanistic Insight
Secondary Amine 3300 – 3350 Medium, Sharp

Stretch
Distinguishes the cyclic secondary amine from precursors (primary amines) or salts.
Aromatic C-H 3000 – 3100 Weak

Stretch (

)
Diagnostic of the benzene ring; often appears as a shoulder on the aliphatic bands.
Aliphatic C-H 2800 – 2960 Medium/Strong

Stretch (

)
Arises from the

methylene groups and the methoxy methyls.
Bohlmann Bands 2700 – 2800 Weak

Stretch
Specific to cyclic amines with anti-periplanar lone pairs (trans-quinolizidine systems), often seen in THIQs.
Aromatic Ring 1500 – 1610 Strong

Stretch
The "breathing" of the benzene ring. Methoxy substitution often splits these into doublets (~1515, 1610).
Aryl Alkyl Ether 1220 – 1275 Very Strong

Stretch
The asymmetric stretch of the methoxy oxygen attached to the ring.
Alkyl Ether 1020 – 1075 Strong

Stretch
The symmetric stretch of the methyl group on the oxygen.
Subst. Pattern 800 – 860 Medium

OOP Bending
Indicative of 1,2,4,5-tetrasubstitution (two adjacent hydrogens isolated by substituents).

Critical Note on Salt Forms: If analyzing the Hydrochloride (HCl) salt , the N-H stretch at 3300 cm⁻¹ disappears. Instead, look for a broad, strong ammonium band spanning 2400 – 3000 cm⁻¹ , often obscuring the C-H stretches.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" often refer to impurities, precursors, or structurally related analogs that must be distinguished from the target.

Comparison 1: Target vs. Precursor (3,4-Dimethoxyphenethylamine)

The most common synthesis is the Pictet-Spengler cyclization of 3,4-dimethoxyphenethylamine.

  • The Differentiator: The Amine Region .

    • Precursor (Primary Amine): Shows a doublet in the N-H stretching region (~3300 and ~3380 cm⁻¹) corresponding to symmetric and asymmetric stretches.

    • Target (Secondary Amine): Shows a singlet N-H stretch (~3320 cm⁻¹).

  • The Mechanism: Cyclization converts the primary amine (

    
    ) into a secondary cyclic amine (
    
    
    
    ), removing one N-H bond and constraining the nitrogen.
Comparison 2: Target vs. Oxidized Analog (6,7-Dimethoxyisoquinoline)

Oxidation (dehydrogenation) is a common degradation pathway.

  • The Differentiator: The Fingerprint & Saturation .

    • Target (THIQ): Significant aliphatic C-H stretching (2800-2950 cm⁻¹) from the piperidine ring (

      
      ).
      
    • Alternative (Isoquinoline): Loss of aliphatic C-H bands. Appearance of distinct

      
       stretching (~1630 cm⁻¹) and a more complex aromatic region due to the fully conjugated heteroaromatic system.
      
Summary Table: Distinguishing Features
FeatureTarget: 6,7-dimethoxy-THIQ Precursor: Phenethylamine Analog: Isoquinoline
N-H Stretch Single band (Secondary)Doublet (Primary)Absent
Aliphatic C-H Strong (Ring + Methoxy)Strong (Chain + Methoxy)Weak (Methoxy only)
C=N Stretch AbsentAbsentPresent (~1630 cm⁻¹)
Fingerprint Bohlmann bands presentFlexible chain modesRigid heteroaromatic modes

Visualization of Identification Logic

The following diagram illustrates the decision tree for validating the compound's identity using FTIR data.

FTIR_Logic Start Unknown Sample Spectrum CheckNH Check 3200-3400 cm⁻¹ Region Start->CheckNH Doublet Doublet (3300/3380) CheckNH->Doublet Two Bands Singlet Singlet (~3320) CheckNH->Singlet One Band None No N-H Band CheckNH->None Absent Precursor ID: 3,4-Dimethoxyphenethylamine (Precursor) Doublet->Precursor CheckCH Check 2800-3000 cm⁻¹ Singlet->CheckCH WeakAli Weak/No Ring C-H None->WeakAli StrongAli Strong Aliphatic C-H (+ Bohlmann Bands) CheckCH->StrongAli Target ID: 6,7-dimethoxy-1,2,3,4-THIQ (Target Molecule) StrongAli->Target Isoquin ID: 6,7-Dimethoxyisoquinoline (Oxidized Impurity) WeakAli->Isoquin

Caption: Logical flow for distinguishing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from its primary impurities based on spectral bands.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol. This method assumes a solid sample (likely the HCl salt or free base).

Materials
  • Sample: ~2 mg of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR crystal.

  • Reference: Polystyrene film (for calibration).

Step-by-Step Methodology
  • Sample Preparation (Salt vs. Base Check):

    • Context: Most commercial samples are Hydrochloride salts.

    • Action: If the sample is the HCl salt, expect the broad ammonium band (2400-3000 cm⁻¹). If "Free Base" spectra are required for comparison with literature, perform a mini-extraction: Dissolve 5mg in 0.5mL NaOH (1M), extract with DCM, dry, and evaporate.

  • Background Collection:

    • Collect 16 scans of the empty ambient air (or clean ATR crystal). Ensure

      
       doublet (2350 cm⁻¹) is minimized.
      
  • Acquisition:

    • Place sample on crystal/in pellet.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

  • Validation (The "Trust" Step):

    • Check the 1250 cm⁻¹ region. If this band is weak or absent, the methoxy groups are missing (wrong compound).

    • Check the 1700 cm⁻¹ region. If a band exists here, you have residual solvent (Acetone/Ethyl Acetate) or a carbonyl impurity (amide from incomplete reduction).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general IR band assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Reference for specific methoxy and amine shifts).
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions, 6, 151. (Foundational text on the synthesis of the target class).

  • NIST Chemistry WebBook. (n.d.). Tetrahydroisoquinoline IR Spectrum. National Institute of Standards and Technology. [Link] (General reference for the THIQ skeleton).

Comparative

Comparative UV-Vis Spectroscopic Guide: Heliamine Hydrochloride

Executive Summary & Chemical Profile Heliamine hydrochloride is the hydrochloride salt of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , a simple isoquinoline alkaloid often isolated from cactus species such as Carnegiea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Heliamine hydrochloride is the hydrochloride salt of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , a simple isoquinoline alkaloid often isolated from cactus species such as Carnegiea gigantea (Saguaro) and Backebergia militaris.

In drug development and phytochemical analysis, Heliamine serves as a critical reference standard for the tetrahydroisoquinoline (THIQ) scaffold. Its UV-Vis spectral signature is defined by the veratrole (1,2-dimethoxybenzene) chromophore, exhibiting a characteristic absorption profile distinct from its phenolic or fully aromatic analogs.

Chemical Identity
ParameterDetail
IUPAC Name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Common Name Heliamine HCl
CAS Number 2328-12-3 (HCl salt) / 1745-07-9 (Free base)
Molecular Formula

Chromophore 6,7-Dimethoxybenzene (Veratryl moiety)
Key Application Reference standard for THIQ alkaloids; forensic marker for cactus extracts.[1]

Experimental Methodology: The Spectral Fingerprint Protocol

To obtain reproducible UV-Vis data for Heliamine HCl, strict adherence to solvent purity and pH control is required. The following protocol minimizes solvatochromic errors.

Reagents & Preparation
  • Solvent: Methanol (HPLC Grade). Note: Ethanol is an acceptable alternative, but Methanol is preferred for sharper fine structure in benzenoid bands.

  • Stock Solution: Dissolve 1.0 mg Heliamine HCl in 10.0 mL Methanol (

    
    ).
    
  • Working Solution: Dilute 1.0 mL of Stock to 10.0 mL with Methanol (

    
    ).
    
  • Blank: Pure Methanol.

Instrument Parameters
  • Scan Range: 200 nm – 400 nm.

  • Path Length: 1.0 cm (Quartz Cuvette).

  • Scan Speed: Medium (approx. 200 nm/min) to capture shoulder definition.

  • Slit Width: 1.0 nm.

The "Phenolic Shift" Validation Step

To distinguish Heliamine from phenolic analogs (like Salsoline), perform a Bathochromic Shift Test :

  • Record the spectrum of the Working Solution (Neutral).

  • Add 1 drop of 1M NaOH to the cuvette (Basic).

  • Expected Result for Heliamine: No significant shift in

    
     (due to lack of free phenolic -OH).
    
  • Result for Phenolic Impurities: Red shift (bathochromic) of the primary band by >10 nm.

Comparative Analysis: UV-Vis Absorption Maxima

The UV spectrum of Heliamine is characterized by two principal bands arising from


 transitions of the benzene ring, modified by the auxochromic effect of the two methoxy groups.
Table 1: Spectral Data Comparison of Heliamine and Related Alkaloids
CompoundStructure TypePrimary

(Band I)
Secondary

(Band II)
Key Spectral Feature
Heliamine HCl 6,7-Dimethoxy-THIQ278 ± 2 nm 234 ± 2 nm Sharp peak; No shift in NaOH.
Salsolidine 1-Methyl-6,7-dimethoxy-THIQ278-280 nm232 nmNearly identical to Heliamine; requires MS/NMR to distinguish.
Salsoline 6-Hydroxy-7-methoxy-THIQ284 nm228 nmBathochromic shift in NaOH (Phenolic).
Papaverine Fully Aromatic Isoquinoline250, 280, 310 nm238 nmComplex multi-band spectrum; higher extinction coefficient.
Dopamine Catecholamine (Open chain)280 nm-Broad band; highly oxidation sensitive.
Structural Chromophore Logic

The following diagram illustrates how structural modifications to the isoquinoline core alter the spectral readout.

ChromophoreLogic Base Tetrahydroisoquinoline Core (Benzene Ring) Methoxy + 6,7-Dimethoxy (Auxochromes) Base->Methoxy Electron Donation Phenol + 6-OH Substitution (Phenolic) Base->Phenol Heliamine HELIAMINE λmax ≈ 278 nm (Veratryl Pattern) Methoxy->Heliamine Aromatization + Full Aromatization (Conjugation Extension) Heliamine->Aromatization Papaverine PAPAVERINE λmax ≈ 250, 280, 310 nm (Hyperchromic/Red Shift) Aromatization->Papaverine Salsoline SALSOLINE λmax ≈ 284 nm (pH Sensitive) Phenol->Salsoline

Figure 1: Structural-Spectral Relationship. Addition of methoxy groups (Heliamine) creates a specific veratryl signature. Full aromatization (Papaverine) drastically increases conjugation, adding bands and intensity.

Diagnostic Workflow

Use this logic flow to confirm the identity of a suspected Heliamine sample using UV-Vis.

DiagnosticFlow Start Unknown Alkaloid Sample (In Methanol) Scan Run UV Scan (200-400 nm) Start->Scan Check1 Is λmax between 276-282 nm? Scan->Check1 No1 Not Heliamine (Check Papaverine or non-isoquinolines) Check1->No1 No Yes1 Perform NaOH Shift Test Check1->Yes1 Yes Check2 Does λmax shift >10 nm? Yes1->Check2 Yes2 Phenolic Present (Likely Salsoline or Corypalline) Check2->Yes2 Yes (Red Shift) No2 Non-Phenolic THIQ (Heliamine or Salsolidine) Check2->No2 No Shift Final Differentiation requires MS/NMR (Heliamine: m/z 194, Salsolidine: m/z 208) No2->Final

Figure 2: UV-Vis Identification Workflow. A step-by-step logic gate to distinguish Heliamine from common congeners based on spectral properties and pH sensitivity.

References

  • Mata, R., & McLaughlin, J. L. (1980).[1] Cactus alkaloids XLII: 3,4-dimethoxy-beta-phenethylamine and heliamine from the Mexican cereoid Backebergia militaris.[1] Journal of Pharmaceutical Sciences. Link

  • PubChem. (n.d.). Heliamine hydrochloride (Compound Summary). National Center for Biotechnology Information. Link

  • Menachery, M. D., et al. (1986).[1] Simple Isoquinoline Alkaloids. Journal of Natural Products. (Cited for general spectral ranges of simple THIQs). Link

  • Follas, W. D., et al. (1977). Phenethylamines from the cactus genus Lobivia. Phytochemistry. Link

  • SpectraBase. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Spectrum. Wiley Science Solutions. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Heliamine Hydrochloride

This guide provides essential safety and operational protocols for the handling and disposal of Heliamine hydrochloride. As researchers, scientists, and drug development professionals, our primary responsibility extends...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for the handling and disposal of Heliamine hydrochloride. As researchers, scientists, and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe laboratory environment for ourselves and our colleagues. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols outlined here are designed as a self-validating system, grounded in established chemical safety principles.

Understanding the Hazard: A Profile of Heliamine Hydrochloride

Heliamine is an isoquinoline alkaloid, a class of naturally occurring compounds with diverse biological activities[1][2]. As Heliamine hydrochloride, it is the salt form, typically a solid, crystalline powder[3]. While a specific Safety Data Sheet (SDS) for Heliamine hydrochloride is not universally available, a comprehensive hazard assessment can be constructed by examining the known risks associated with analogous alkaloid hydrochlorides and hydrochloride salts.

Primary Routes of Exposure & Potential Health Effects:

  • Inhalation: Fine dust or aerosols generated during handling can be inhaled. Similar hydrochloride compounds can cause respiratory irritation, and some may lead to allergic or asthma-like symptoms[4][5].

  • Dermal (Skin) Contact: Many hydrochloride salts are known to cause skin irritation and may trigger allergic skin reactions (sensitization) upon repeated contact[4]. It is prudent to assume Heliamine hydrochloride poses a similar risk.

  • Ocular (Eye) Contact: As with most chemical powders, dust can cause serious eye irritation[4][6].

  • Ingestion: Accidental ingestion is a significant risk. Many similar compounds are classified as "Harmful if swallowed".

Based on this profile, Heliamine hydrochloride should be handled as a substance that is potentially harmful if ingested or inhaled, a skin and eye irritant, and a potential skin sensitizer.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, robust engineering and administrative controls must be in place.

  • Engineering Control - The Chemical Fume Hood: All handling of solid Heliamine hydrochloride that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood[7]. This primary engineering control captures airborne particles at the source, drastically reducing inhalation risk.

  • Administrative Controls:

    • Designated Work Areas: Establish a designated area for working with Heliamine hydrochloride to prevent cross-contamination.

    • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all tasks involving this compound.

    • Hygiene: Prohibit eating, drinking, or smoking in the laboratory. Always wash hands thoroughly after handling the chemical, even if gloves were worn[4].

    • Location of Safety Equipment: Ensure that a safety shower and eyewash station are immediately accessible and unobstructed[8].

Core PPE Protocol: A Head-to-Toe Mandate

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following is the minimum required PPE for handling Heliamine hydrochloride powder.

Summary of PPE Requirements
TaskRisk LevelHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid (<1g)LowDouble Nitrile GlovesSafety GogglesLong-sleeved Lab Coat (buttoned)Not required if in a certified fume hood
Large-Scale Synthesis/Handling (>1g)ModerateDouble Nitrile GlovesSafety Goggles & Face ShieldDisposable Gown (back-closing, knit cuffs)Recommended even in a fume hood; N95 respirator at minimum
Unpacking/Initial Container Handling ModerateDouble Nitrile GlovesSafety GogglesDisposable GownN95 Respirator (in case of compromised packaging)[9]
Spill Cleanup HighHeavy-duty Nitrile GlovesSafety Goggles & Face ShieldChemical-resistant Coverall ("Bunny Suit")[9]Half- or Full-face Respirator with P100 cartridges
Detailed PPE Specifications and Rationale
  • Hand Protection: Double Gloving

    • Why: The primary risk is skin irritation and sensitization. Double gloving provides redundancy; if the outer glove is compromised, the inner glove still offers protection. This practice is standard for handling hazardous drugs and potent compounds[9].

    • Specification: Use powder-free, disposable nitrile gloves[9]. The inner glove should be worn under the cuff of the lab coat or gown, and the outer glove should be pulled over the cuff.

    • Protocol: Change the outer glove immediately if contamination is suspected, and change both gloves at least every 30-60 minutes or upon completion of the task[9].

  • Eye and Face Protection: Preventing Ocular Exposure

    • Why: Chemical dust can cause severe eye irritation[4]. Standard safety glasses are insufficient as they do not provide a seal against airborne particles.

    • Specification: ANSI Z87.1-rated safety goggles that provide a complete seal around the eyes are mandatory[9]. When handling larger quantities or when there is a splash risk (e.g., during spill cleanup), a face shield must be worn in addition to safety goggles to protect the entire face[9].

  • Body Protection: Shielding from Contamination

    • Why: To prevent the contamination of personal clothing and skin from spills or dust.

    • Specification: For low-risk tasks, a clean, buttoned, long-sleeved lab coat is sufficient. For higher-risk activities, a disposable, solid-front, back-closing gown with tight-fitting knit cuffs is required[9]. This design minimizes the chance of frontal contamination and prevents dust from entering the sleeves.

  • Respiratory Protection: The Last Line of Defense

    • Why: While the fume hood is the primary control, respiratory protection may be necessary during large-scale handling or in emergencies. A standard surgical mask does not protect the wearer from inhaling chemical dust[10].

    • Specification: A NIOSH-approved N95 respirator is the minimum requirement for any situation where dust may not be adequately contained[9][10]. For spill cleanup, a higher level of protection, such as a half-mask or full-face air-purifying respirator (APR) with P100 (HEPA) filters, is necessary[11]. All personnel required to wear respirators must be medically cleared and fit-tested as per OSHA regulations.

Operational Plans: Donning, Doffing, and Disposal

Proper procedure is critical. Contamination often occurs not during handling, but when removing PPE.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is designed to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Gown / Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves (under cuff) Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves (Peel off) Doff2 2. Gown / Lab Coat (Peel forward) Doff1->Doff2 Doff3 3. Goggles & Face Shield (Handle by straps) Doff2->Doff3 Doff4 4. Inner Gloves (Peel off) Doff3->Doff4 Doff5 5. Respirator (Handle by straps) Doff4->Doff5 Exit Wash Hands Thoroughly Doff5->Exit Enter Enter Lab Enter->Don1

Caption: Workflow for donning and doffing PPE to minimize contamination.

Emergency Spill Response Protocol

In the event of a spill, a calm and procedural response is critical.

Spill_Response decision decision action action stop stop Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess spill size & risk Alert->Assess IsMajor Major Spill? (>5g or outside hood) Assess->IsMajor Evacuate Evacuate Area Call EHS IsMajor->Evacuate Yes IsEquipped Are you trained and is a spill kit available? IsMajor->IsEquipped No IsEquipped->Evacuate No DonPPE Don Spill-Level PPE (Respirator, Gown, Double Gloves) IsEquipped->DonPPE Yes Contain Cover with absorbent pads (work from outside in) DonPPE->Contain Neutralize Gently apply decontaminating solution (if applicable) Contain->Neutralize Collect Collect all materials into waste bag/container Neutralize->Collect Clean Clean spill area with soap and water Collect->Clean Dispose Dispose of all materials as hazardous waste Clean->Dispose Doff Doff PPE carefully Dispose->Doff Report Report incident Doff->Report

Caption: Decision flowchart for responding to a Heliamine hydrochloride spill.

Decontamination and Disposal Plan

All materials that come into contact with Heliamine hydrochloride must be considered hazardous waste.

  • PPE Disposal:

    • All disposable PPE, including gloves, gowns, and shoe covers, must be disposed of immediately after use.

    • Place all used disposable PPE into a designated, sealed, and clearly labeled hazardous waste container[12]. Do not place it in the regular trash.

  • Chemical Waste Disposal:

    • Unused or waste Heliamine hydrochloride must be disposed of as hazardous chemical waste.

    • It should be collected in a sealed, properly labeled container. The label must clearly state "Hazardous Waste" and list the chemical name, "Heliamine hydrochloride"[12].

    • Never pour Heliamine hydrochloride solutions down the drain[4].

    • Follow all institutional, local, and national regulations for hazardous waste disposal. This typically involves collection by a certified environmental health and safety (EHS) provider[13].

  • Equipment Decontamination:

    • Non-disposable equipment, such as glassware or spatulas, should be decontaminated.

    • A common procedure is to rinse the equipment with a suitable solvent (e.g., ethanol or methanol) in a fume hood, collecting the rinsate as hazardous waste.

    • Follow this with a thorough wash using soap and water.

By adhering to these rigorous PPE, handling, and disposal protocols, you build a system of safety that protects you, your research, and your environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Histamine dihydrochloride. [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. [Link]

  • PubChem. (n.d.). Heliamine hydrochloride. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Wikipedia. (n.d.). Heliamine. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • National Institutes of Health (NIH). (n.d.). Waste Disposal Guide. [Link]

  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • Avalere Health. (n.d.). Safe Disposal of Unused Controlled Substances. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • University of Florida IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. [Link]

Sources

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